Netoglitazon

Übersicht

Beschreibung

Netoglitazone belongs to the thiazolidinedione group and acts as a hypoglycemic agent . Its primary function is to help regulate blood sugar levels. Thiazolidinediones, including netoglitazone, are commonly used in the treatment of type 2 diabetes. Now, let’s explore further.

Wissenschaftliche Forschungsanwendungen

Netoglitazon wurde umfassend auf seine Wirkungen über die Diabetesbehandlung hinaus untersucht:

Chemie: Forscher erforschen seine Reaktivität und mögliche Modifikationen.

Biologie: Untersuchungen zu seinen Auswirkungen auf zelluläre Prozesse und Genexpression.

Medizin: Klinische Studien bewerten seine Wirksamkeit bei der Behandlung anderer Erkrankungen.

Industrie: Potenzielle Anwendungen in der Medikamentenentwicklung oder als chemische Sonde.

5. Wirkmechanismus

This compound wirkt hauptsächlich als PPARα- und PPARγ-Dualagonist . Diese nuklearen Rezeptoren spielen eine entscheidende Rolle im Glucose- und Lipidstoffwechsel. Durch die Bindung an PPARs erhöht this compound die Insulinsensitivität, reduziert die Insulinresistenz und fördert die Glukoseaufnahme in peripheres Gewebe.

Wirkmechanismus

Target of Action

Netoglitazone, also known as MCC-555, is a hypoglycemic agent . It primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . Specifically, it acts as a dual agonist for PPARα and PPARγ . These receptors are a group of nuclear receptors that play essential roles in the regulation of cellular functions, including metabolism, cell differentiation, and immune response .

Mode of Action

Netoglitazone interacts with its targets, PPARα and PPARγ, by activating these receptors . The activation of PPARs leads to the transcription of a number of specific genes, resulting in various cellular changes . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Biochemical Pathways

The activation of PPARs by Netoglitazone affects several biochemical pathways. The main effect of the expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

For example, the metabolism of Netoglitazone can be decreased when combined with Abiraterone, or increased when combined with Abatacept .

Result of Action

The activation of PPARs by Netoglitazone leads to a decrease in the amount of fatty acids in circulation, making cells more dependent on glucose oxidation . This results in a decrease in blood glucose levels, making Netoglitazone an effective hypoglycemic agent .

Action Environment

The action, efficacy, and stability of Netoglitazone can be influenced by various environmental factors. For instance, the presence of other substances can affect its metabolism, as mentioned above . .

Biochemische Analyse

Biochemical Properties

Netoglitazone is a dual agonist of PPARα and PPARγ . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . It interacts with these biomolecules to exert its effects. The nature of these interactions is largely dependent on the specific cell type .

Cellular Effects

Netoglitazone has been shown to have selective effects on bone and fat . In vitro, it induced adipocyte formation and inhibited osteoblast formation in a PPAR-γ2-dependent manner . It was 100-fold less effective than rosiglitazone . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ . It exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

One study found that Netoglitazone had a dual enhancing effect on adipogenesis and osteoblastogenesis

Dosage Effects in Animal Models

In animal models, the administration of Netoglitazone at an effective hyperglycemic dose (10 μg/g body weight/day) did not result in trabecular bone loss . Bone quality parameters such as bone mineral density and bone microarchitecture were not affected in Netoglitazone-treated animals .

Metabolic Pathways

As a PPARα and PPARγ agonist, it likely interacts with enzymes or cofactors involved in these pathways .

Vorbereitungsmethoden

Synthetic Routes:: Netoglitazone can be synthesized through various routes. One common synthetic method involves the condensation of appropriate starting materials to form the thiazolidinedione ring system. Detailed reaction conditions and specific reagents would be found in scientific literature.

Analyse Chemischer Reaktionen

Reaktionstypen:: Netoglitazon kann mehrere chemische Reaktionen eingehen, darunter:

Oxidation: Oxidative Prozesse können funktionelle Gruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern.

Substitution: Die Substitution von funktionellen Gruppen kann zu Derivaten führen.

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Verschiedene Nucleophile (z. B. Amine, Alkoxide) unter geeigneten Bedingungen.

Hauptprodukte:: Die spezifischen Produkte, die bei diesen Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und den in der Ausgangsverbindung vorhandenen funktionellen Gruppen ab.

Vergleich Mit ähnlichen Verbindungen

Während Netoglitazon Ähnlichkeiten mit anderen Thiazolidindionen (wie Pioglitazon und Rosiglitazon) aufweist, liegen seine einzigartigen Eigenschaften in seiner Selektivität für Knochen- und Fettgewebe . Weitere Forschung ist erforderlich, um seine unterschiedlichen Eigenschaften vollständig zu verstehen.

Eigenschaften

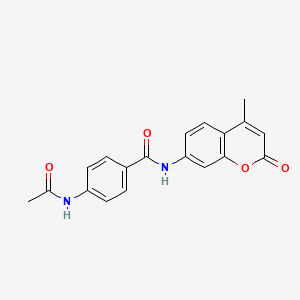

IUPAC Name |

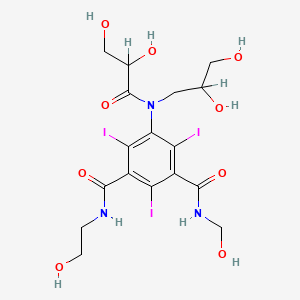

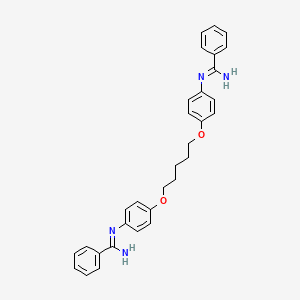

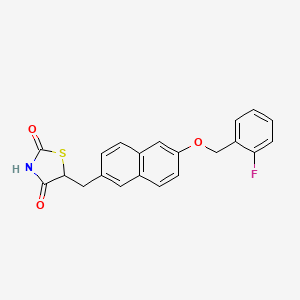

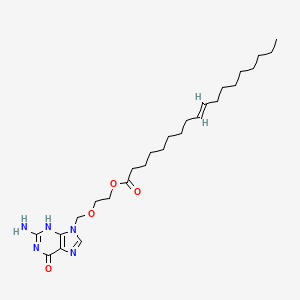

5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWDZWYVIHVNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043712 | |

| Record name | MCC-555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161600-01-7 | |

| Record name | Isaglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161600-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netoglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161600017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MCC-555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161600-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOV2JZ647A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

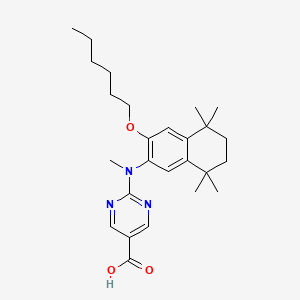

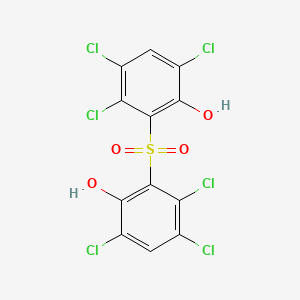

![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)